Molecular Weight Distinction from Phenylsulfonyl Analog
The benzylsulfonyl-containing target compound possesses a molecular weight of 447.6 g/mol (C26H29N3O2S), compared to 431.6 g/mol (C25H27N3O2S) for the closest aryl-sulfonyl analog 9-ethyl-3-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole . This 16.0 Da difference originates from the additional methylene (–CH2–) unit within the benzylsulfonyl substituent and can be analytically resolved by mass spectrometry, providing an unambiguous identity confirmation during quality control.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 447.6 g/mol (C26H29N3O2S) |
| Comparator Or Baseline | 431.6 g/mol for 9-ethyl-3-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-9H-carbazole (C25H27N3O2S) |
| Quantified Difference | +16.0 Da (one additional –CH2– group) |
| Conditions | Calculated from molecular formula; verifiable by ESI‑MS or HRMS. |
Why This Matters
The 16 Da mass difference enables unequivocal differentiation of the correct compound from the cheaper, more common phenylsulfonyl analog by routine LC‑MS or HRMS, preventing inadvertent procurement or use of the wrong analog.
